3-[2-[1-(4-Chlorophenyl)ethylidene]hydrazino]-6-phenylpyridazine
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Overview
Description
3-[2-[1-(4-Chlorophenyl)ethylidene]hydrazino]-6-phenylpyridazine is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a pyridazine ring substituted with a phenyl group and a hydrazino group linked to a 4-chlorophenyl ethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[1-(4-Chlorophenyl)ethylidene]hydrazino]-6-phenylpyridazine typically involves the condensation reaction between 4-chloroacetophenone and hydrazine hydrate, followed by cyclization with 6-phenylpyridazine. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazine ring or the phenyl group are replaced by other substituents. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[2-[1-(4-Chlorophenyl)ethylidene]hydrazino]-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can interact with microbial enzymes, inhibiting their growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine: A Schiff base ligand with similar structural features and potential biological activities.
2-[2-(1-(4-chlorophenyl)ethylidene]hydrazineyl-1,3-thiazolidin-4-one: A thiazolidinone derivative with comparable chemical properties and applications.
Uniqueness
3-[2-[1-(4-Chlorophenyl)ethylidene]hydrazino]-6-phenylpyridazine stands out due to its unique combination of a pyridazine ring and hydrazino group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
Properties
Molecular Formula |
C18H15ClN4 |
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Molecular Weight |
322.8 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)ethylideneamino]-6-phenylpyridazin-3-amine |
InChI |
InChI=1S/C18H15ClN4/c1-13(14-7-9-16(19)10-8-14)20-22-18-12-11-17(21-23-18)15-5-3-2-4-6-15/h2-12H,1H3,(H,22,23) |
InChI Key |
MWXBYXWFGDGFEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=NN=C(C=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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